Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals and agriculture. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group and a carbamate moiety. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.
Formation of the Carbamate Moiety: The carbamate group is typically introduced by reacting the amine with an appropriate isocyanate or chloroformate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a pyrrolidine ring.
N-Benzylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
Structural Differences: The presence of the pyrrolidine ring and the specific substitution pattern make Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate unique compared to its analogs.
Biological Activity: The unique structure may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
benzyl N-[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-8-11-6-14-7-12(11)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLRAXWZYSBSDY-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)NC(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)NC(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.